molecular formula C24H46N4O2 B11107839 N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide

N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide

Cat. No.: B11107839
M. Wt: 422.6 g/mol
InChI Key: HWFOITIWZFHMNC-KOUJMYIZSA-N
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Description

N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide is a synthetic organic compound with the molecular formula C24H46N4O2 It is known for its unique structure, which includes two undecanyl groups attached to an ethanedihydrazide core

Preparation Methods

The synthesis of N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide typically involves the condensation of undecanal with ethanedihydrazide under specific reaction conditions. The process can be summarized as follows:

    Starting Materials: Undecanal and ethanedihydrazide.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.

    Procedure: The mixture is heated under reflux for several hours, allowing the aldehyde groups of undecanal to react with the hydrazide groups of ethanedihydrazide, forming the desired product.

    Purification: The product is purified through recrystallization or column chromatography to obtain a pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding hydrazine and carboxylic acid derivatives.

Scientific Research Applications

N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide can be compared with similar compounds such as:

    N’~1~-[(2E)-dec-2-ylidene]-N’~2~-[(2Z)-dec-2-ylidene]ethanedihydrazide: Similar structure but with shorter alkyl chains.

    N’~1~-[(2E)-dodecan-2-ylidene]-N’~2~-[(2Z)-dodecan-2-ylidene]ethanedihydrazide: Similar structure but with longer alkyl chains.

    N’~1~-[(2E)-octan-2-ylidene]-N’~2~-[(2Z)-octan-2-ylidene]ethanedihydrazide: Similar structure but with even shorter alkyl chains.

The uniqueness of N’~1~-[(2E)-undecan-2-ylidene]-N’~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide lies in its specific alkyl chain length, which can influence its physical and chemical properties, as well as its reactivity and applications.

Properties

Molecular Formula

C24H46N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[(E)-undecan-2-ylideneamino]-N'-[(Z)-undecan-2-ylideneamino]oxamide

InChI

InChI=1S/C24H46N4O2/c1-5-7-9-11-13-15-17-19-21(3)25-27-23(29)24(30)28-26-22(4)20-18-16-14-12-10-8-6-2/h5-20H2,1-4H3,(H,27,29)(H,28,30)/b25-21-,26-22+

InChI Key

HWFOITIWZFHMNC-KOUJMYIZSA-N

Isomeric SMILES

CCCCCCCCC/C(=N/NC(=O)C(=O)N/N=C(/C)\CCCCCCCCC)/C

Canonical SMILES

CCCCCCCCCC(=NNC(=O)C(=O)NN=C(C)CCCCCCCCC)C

Origin of Product

United States

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